molecular formula C9H11N3O3 B12787963 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- CAS No. 114551-67-6

4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-

Cat. No.: B12787963
CAS No.: 114551-67-6
M. Wt: 209.20 g/mol
InChI Key: QKCUPBQEYYKORF-CAHLUQPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- is a complex organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- typically involves multi-step organic reactions. Common starting materials might include amino acids, aldehydes, and other organic intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and distillation are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the pyrimidinone ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyrimidinone ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of pyrimidinones are often explored for their potential as antiviral, antibacterial, or anticancer agents.

Industry

Industrially, such compounds might be used in the synthesis of specialty chemicals, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-
  • 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2S-cis)-
  • 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-trans)-

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 2-amino-5-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

CAS No.

114551-67-6

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-5-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11N3O3/c10-9-11-3-6(8(14)12-9)7-2-1-5(4-13)15-7/h1-3,5,7,13H,4H2,(H3,10,11,12,14)/t5-,7+/m0/s1

InChI Key

QKCUPBQEYYKORF-CAHLUQPWSA-N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)C2=CN=C(NC2=O)N

Canonical SMILES

C1=CC(OC1CO)C2=CN=C(NC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.